CID 130544251

Description

For instance, compounds in (e.g., betulin derivatives like CID 10153267) are described with their 2D/3D structures, functional groups, and roles as enzyme inhibitors . Similarly, oscillatoxin derivatives in (e.g., CID 101283546) are characterized by their macrocyclic lactone structures and bioactivity profiles .

Without specific data, a standard introduction would include:

Propriétés

IUPAC Name |

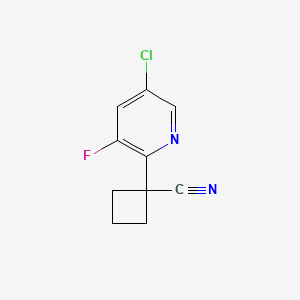

1-(5-chloro-3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-7-4-8(12)9(14-5-7)10(6-13)2-1-3-10/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRKCGPWCGEFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Using and as templates, comparisons typically focus on structural analogs, functional analogs, or compounds with shared biological targets. Below is a generalized framework:

Table 1: Structural and Functional Comparison of CID 130544251 with Analogs

Key Findings from Comparative Studies (Based on and ):

Structural Similarities :

- Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share a triterpene backbone but differ in substituents, impacting solubility and binding affinity to targets like CYP3A4 .

- Oscillatoxin derivatives (CID 101283546, CID 156582093) vary in methyl groups and side chains, altering cytotoxicity profiles .

Functional Differences :

- Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) in target distinct enzymes (angiotensin receptor vs. PPAR-γ), highlighting the role of functional groups in specificity .

- Betulinic acid (CID 64971) exhibits stronger anticancer activity than betulin (CID 72326) due to enhanced polarity from carboxyl groups .

Pharmacokinetic Properties :

Q & A

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound’s research outputs?

- Methodological Guidance : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Use standardized metadata (e.g., Dublin Core) and open file formats (e.g., .csv for tables) .

Tables: Key Methodological Criteria

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.